molecular formula C16H17N5O3S B12171303 N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No.: B12171303
M. Wt: 359.4 g/mol
InChI Key: HHBZZDHQSOPJHB-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multiple steps. The initial step often includes the preparation of the 3,5-dimethoxyphenyl derivative, followed by the introduction of the triazolopyridazine moiety. The final step involves the formation of the sulfanylacetamide linkage. Common reagents used in these reactions include hydrazines, alkynylcyclobutanols, and various catalysts such as Rh(III) complexes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often include controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of triazolopyridazine and dimethoxyphenyl structures. Examples might include:

  • N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanamide
  • N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propionamide

Uniqueness

What sets N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide apart is its specific combination of functional groups, which may confer unique properties such as enhanced binding affinity to certain targets or improved stability under specific conditions.

Properties

Molecular Formula

C16H17N5O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H17N5O3S/c1-10-18-19-14-4-5-16(20-21(10)14)25-9-15(22)17-11-6-12(23-2)8-13(7-11)24-3/h4-8H,9H2,1-3H3,(H,17,22)

InChI Key

HHBZZDHQSOPJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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